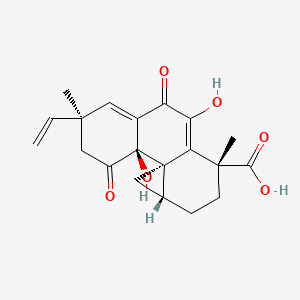

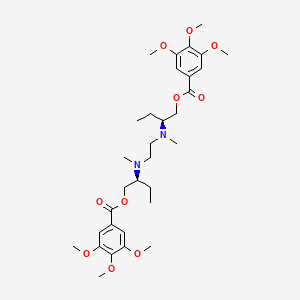

![molecular formula C95H151N11O59S8 B1250455 (2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid CAS No. 894494-99-6](/img/structure/B1250455.png)

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EP-217609 is a novel synthetic parenteral anticoagulant that exhibits dual-action properties by targeting both thrombin and factor Xa. This compound is designed to provide effective anticoagulation with a high degree of specificity and selectivity, making it a promising candidate for various clinical applications, particularly in the prevention and treatment of thrombosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

EP-217609 is synthesized through a multi-step chemical process that involves the combination of an indirect factor Xa inhibitor (fondaparinux analog) and a direct thrombin inhibitor (α-NAPAP analog). The synthesis begins with the preparation of the fondaparinux analog, which is achieved through the de novo chemical synthesis of a specific pentasaccharide sequence. This sequence is then coupled with the α-NAPAP analog to form the dual-action molecule .

Industrial Production Methods

The industrial production of EP-217609 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the synthesis and purification steps, ensuring that the final product meets the required specifications for clinical use .

Chemical Reactions Analysis

Types of Reactions

EP-217609 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the structure of EP-217609, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and selectivity.

Common Reagents and Conditions

Common reagents used in the reactions involving EP-217609 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the integrity of the molecule .

Major Products Formed

The major products formed from the reactions of EP-217609 include various oxidized and reduced derivatives, as well as substituted analogs. These products are characterized and evaluated for their pharmacological properties to identify potential improvements in efficacy and safety .

Scientific Research Applications

EP-217609 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model for studying dual-action anticoagulants and their interactions with thrombin and factor Xa.

Biology: EP-217609 is employed in research on blood coagulation pathways and the development of new anticoagulant therapies.

Medicine: The compound is investigated for its potential use in preventing and treating thrombotic disorders, particularly in patients undergoing cardiac surgery or those with acute coronary syndromes.

Mechanism of Action

EP-217609 exerts its effects through a dual mechanism of action. It combines a direct thrombin inhibitor and an indirect factor Xa inhibitor in a single molecule. The direct thrombin inhibitor component binds to thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation. The indirect factor Xa inhibitor component binds to antithrombin, activating it to inhibit factor Xa, another key enzyme in the coagulation cascade. This dual inhibition results in potent anticoagulant activity with a high degree of specificity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Fondaparinux: A synthetic pentasaccharide that selectively inhibits factor Xa through antithrombin activation.

Idraparinux: Another synthetic pentasaccharide with a similar mechanism of action to fondaparinux but with a longer half-life.

α-NAPAP: A direct thrombin inhibitor that serves as a model for developing new thrombin inhibitors

Uniqueness of EP-217609

EP-217609 is unique in that it combines both an indirect factor Xa inhibitor and a direct thrombin inhibitor in a single molecule. This dual-action approach provides superior anticoagulant efficacy compared to compounds that target only one of these enzymes. Additionally, EP-217609 can be rapidly neutralized by avidin, a specific antidote, which enhances its safety profile by allowing for quick reversal of its anticoagulant effects in case of bleeding complications .

Properties

CAS No. |

894494-99-6 |

|---|---|

Molecular Formula |

C95H151N11O59S8 |

Molecular Weight |

2647.8 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3-[(2R,3R,4S,5R,6R)-5-[2-[2-[2-[2-[[(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[4-[[(3S)-4-[[(2R)-3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]amino]-3-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]-4-oxobutanoyl]amino]butanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-3,4-dimethoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R,6R)-2-carboxy-6-[(2R,3R,4S,5R,6S)-4,6-dimethoxy-5-sulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C95H151N11O59S8/c1-48-41-57(138-4)49(2)50(3)83(48)167(118,119)105-54(86(111)102-55(87(112)106-32-18-13-19-33-106)42-51-25-27-52(28-26-51)84(96)97)43-64(109)99-30-20-24-63(108)101-53(21-16-17-29-98-62(107)23-15-14-22-61-65-56(47-166-61)103-95(117)104-65)85(110)100-31-34-147-35-36-148-37-38-149-39-40-150-66-58(44-151-168(120,121)122)155-91(78(143-9)69(66)139-5)159-73-71(141-7)80(145-11)93(162-76(73)88(113)114)158-68-60(46-153-170(126,127)128)156-94(82(165-173(135,136)137)75(68)163-171(129,130)131)160-74-72(142-8)79(144-10)92(161-77(74)89(115)116)157-67-59(45-152-169(123,124)125)154-90(146-12)81(70(67)140-6)164-172(132,133)134/h25-28,41,53-56,58-61,65-82,90-94,105H,13-24,29-40,42-47H2,1-12H3,(H3,96,97)(H,98,107)(H,99,109)(H,100,110)(H,101,108)(H,102,111)(H,113,114)(H,115,116)(H2,103,104,117)(H,120,121,122)(H,123,124,125)(H,126,127,128)(H,129,130,131)(H,132,133,134)(H,135,136,137)/t53-,54-,55+,56-,58+,59+,60+,61-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76-,77+,78+,79+,80+,81+,82+,90-,91+,92+,93+,94+/m0/s1 |

InChI Key |

QIBHGITUGYXJDF-UDLCEBFESA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)N[C@@H](CC(=O)NCCCC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@H]5[C@@H]([C@H]([C@@H](O[C@@H]5C(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@H]7[C@@H]([C@H]([C@@H](O[C@H]7C(=O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)N[C@H](CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |

SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(CC(=O)NCCCC(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)NCCOCCOCCOCCOC4C(OC(C(C4OC)OC)OC5C(C(C(OC5C(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(C(C(OC7C(=O)O)OC8C(OC(C(C8OC)OS(=O)(=O)O)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)OC)OC)COS(=O)(=O)O)C(=O)NC(CC9=CC=C(C=C9)C(=N)N)C(=O)N1CCCCC1)C)C)OC |

| 894494-99-6 | |

Synonyms |

EP 217609 EP-217609 EP217609 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

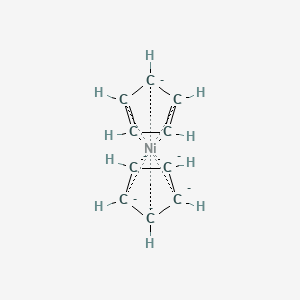

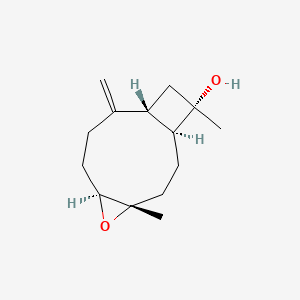

![{4,7-Bis-carboxymethyl-10-[(2-mercapto-ethylcarbamoyl)-methyl]-1,4,7,10tetraaza-cyclod](/img/structure/B1250375.png)